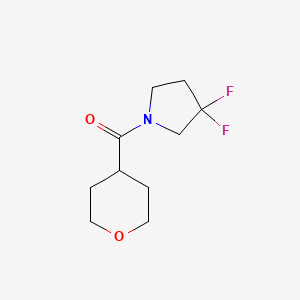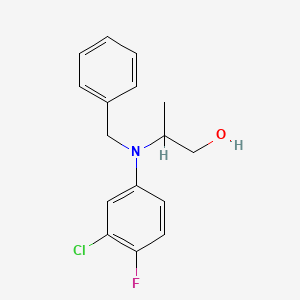![molecular formula C14H15FN2O2 B2806586 N-[4-fluoro-3-(prop-2-enamido)phenyl]cyclobutanecarboxamide CAS No. 1384790-34-4](/img/structure/B2806586.png)
N-[4-fluoro-3-(prop-2-enamido)phenyl]cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-fluoro-3-(prop-2-enamido)phenyl]cyclobutanecarboxamide, also known as FCPR03, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has shown promising results in various studies and has the potential to be used in a range of applications.
Wirkmechanismus
The mechanism of action of N-[4-fluoro-3-(prop-2-enamido)phenyl]cyclobutanecarboxamide is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes and proteins. This inhibition can lead to a range of biological effects, including the suppression of inflammation and the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
N-[4-fluoro-3-(prop-2-enamido)phenyl]cyclobutanecarboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, which can lead to the suppression of inflammation and the induction of apoptosis in cancer cells. N-[4-fluoro-3-(prop-2-enamido)phenyl]cyclobutanecarboxamide has also been shown to have anti-viral properties and has been studied as a potential treatment for viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-fluoro-3-(prop-2-enamido)phenyl]cyclobutanecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have a range of biological activities, making it a versatile compound for use in various studies. However, there are also limitations to its use. N-[4-fluoro-3-(prop-2-enamido)phenyl]cyclobutanecarboxamide has not been extensively studied in vivo, and its safety and toxicity profiles are not fully understood.
Zukünftige Richtungen
There are several potential future directions for the study of N-[4-fluoro-3-(prop-2-enamido)phenyl]cyclobutanecarboxamide. One area of research could focus on the development of new synthetic methods for N-[4-fluoro-3-(prop-2-enamido)phenyl]cyclobutanecarboxamide, which could lead to improved yields and purity. Another area of research could focus on the in vivo effects of N-[4-fluoro-3-(prop-2-enamido)phenyl]cyclobutanecarboxamide, including its safety and toxicity profiles. Finally, N-[4-fluoro-3-(prop-2-enamido)phenyl]cyclobutanecarboxamide could be studied further for its potential use in the treatment of viral infections, cancer, and inflammation.
Synthesemethoden
The synthesis of N-[4-fluoro-3-(prop-2-enamido)phenyl]cyclobutanecarboxamide involves a multi-step process that includes the reaction of 4-fluoro-3-nitrophenyl acrylate with cyclobutanone, followed by reduction and amidation reactions. This method has been optimized to produce high yields of pure N-[4-fluoro-3-(prop-2-enamido)phenyl]cyclobutanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-[4-fluoro-3-(prop-2-enamido)phenyl]cyclobutanecarboxamide has been extensively studied for its potential use in scientific research. It has been shown to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. N-[4-fluoro-3-(prop-2-enamido)phenyl]cyclobutanecarboxamide has been used in a variety of studies, including those on cancer cell lines, viral infections, and inflammation.
Eigenschaften
IUPAC Name |
N-[4-fluoro-3-(prop-2-enoylamino)phenyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c1-2-13(18)17-12-8-10(6-7-11(12)15)16-14(19)9-4-3-5-9/h2,6-9H,1,3-5H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWHSSMAKUONCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(C=CC(=C1)NC(=O)C2CCC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-[3-(2-Methylpropoxy)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2806506.png)
![Ethyl 3-{[3-(dimethylamino)propyl]amino}propanoate](/img/structure/B2806507.png)
![rel-(1R,6S)-8,8-dimethylbicyclo[4.2.0]octan-7-one](/img/structure/B2806510.png)
![(Z)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2806511.png)


![N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide](/img/structure/B2806517.png)


![1,3-Bis(benzo[d]oxazol-2-yl)benzene](/img/structure/B2806524.png)
![(4E)-2-phenyl-4-{[(pyrimidin-2-yl)amino]methylidene}-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B2806525.png)
![2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2806526.png)